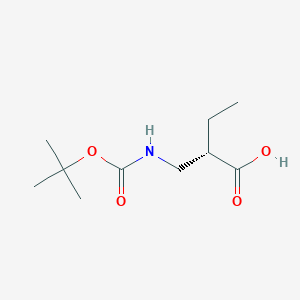

(S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

-(S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid, also known as S-2-TBCA, is a synthetic organic acid with a wide range of applications in scientific research. It is a chiral compound that has been used in the synthesis of a variety of compounds and has been found to be useful in the study of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

- Hofmann Rearrangement for Synthesis : A study by Crane et al. (2011) explored the Hofmann rearrangement mediated by trichloroisocyanuric acid (TCCA) to synthesize related compounds, demonstrating the versatility of the compound in reactions accommodating various functional groups Crane, Nichols, Sammakia, & Stengel, 2011.

- Directed Hydrogenation Methodology : Smith et al. (2001) detailed N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology to yield specific diastereomers, highlighting the compound's utility in selective chemical synthesis Smith, Derrien, Lloyd, Taylor, Chaplin, & McCague, 2001.

Novel Compound Development

- Peptidomimetics and Inhibitors : Lauffer and Mullican (2002) developed a dipeptide mimetic as a conformationally restricted caspase-1 inhibitor, showcasing the compound's potential in therapeutic applications Lauffer & Mullican, 2002.

- Carrier of Vitamin B12 and Doxorubicin : Guchhait et al. (2021) investigated the use of tripeptide-based amphiphiles, including the compound, as nontoxic hydrogelators for the entrapment and release of Vitamin B12 and Doxorubicin, offering insights into its biomedical applications Guchhait, Roy, Das, Khan, Pradhan, Choudhury, & Roy, 2021.

Structural and Mechanistic Insights

- Conformation in Crystalline State : Ejsmont et al. (2007) provided a structural characterization of a derivative, highlighting the conformational aspects in the crystalline state and calculated in the gas phase, contributing to a better understanding of its structural dynamics Ejsmont, Gajda, & Makowski, 2007.

Applications in Synthesis of Complex Molecules

- Synthesis of Chiral Intermediates : Xingxian (2012) reported the synthesis of an important chiral intermediate of sitagliptin from L-aspartic acid, showcasing the compound's role in the production of pharmaceutical intermediates Xingxian, 2012.

Propiedades

IUPAC Name |

(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-7(8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIGWFMADWPGEL-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(tert-Butoxycarbonylamino-methyl)-butyric acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)